molecular formula C18H18 B12574245 Benzene, 1,1'-(cyclopropylidenemethylene)bis[4-methyl- CAS No. 501077-94-7

Benzene, 1,1'-(cyclopropylidenemethylene)bis[4-methyl-

Cat. No.: B12574245
CAS No.: 501077-94-7
M. Wt: 234.3 g/mol
InChI Key: YPUBSKCVEYPLMX-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-methyl-] is an organic compound with the molecular formula C16H14 It is characterized by the presence of a cyclopropylidene group bridging two benzene rings, each substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-methyl-] typically involves the reaction of cyclopropylidene derivatives with benzene rings under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form carbon-carbon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-methyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; sulfur trioxide for sulfonation; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Cyclopropylmethyl derivatives.

    Substitution: Nitrobenzene, sulfonic acids, halobenzenes.

Scientific Research Applications

Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-methyl-] has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-methyl-] involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The cyclopropylidene group may play a crucial role in stabilizing the interactions and enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
  • Benzene, 1,1’-[oxybis(methylene)]bis-

Uniqueness

Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-methyl-] is unique due to the presence of the cyclopropylidene group, which imparts distinct chemical and physical properties.

Properties

CAS No.

501077-94-7

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

1-[cyclopropylidene-(4-methylphenyl)methyl]-4-methylbenzene

InChI

InChI=1S/C18H18/c1-13-3-7-15(8-4-13)18(17-11-12-17)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3

InChI Key

YPUBSKCVEYPLMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C2CC2)C3=CC=C(C=C3)C

Origin of Product

United States

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